molecular formula C12H7BrF3N B1405465 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine CAS No. 1443376-52-0

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

Cat. No. B1405465
M. Wt: 302.09 g/mol
InChI Key: HEUCHJIMAVRGSC-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is characterized by the presence of a bromine atom, three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Spectroscopic and Optical Studies

The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine, has been extensively performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies contribute to understanding the compound's molecular structure and vibrational frequencies, essential for developing materials with specific optical properties. Additionally, non-linear optical (NLO) properties and antimicrobial activities of the compound were evaluated, highlighting its potential in materials science and biomedical applications (H. Vural & M. Kara, 2017).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, compounds structurally similar to 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine have been utilized for the synthesis of biologically important heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, via metal-free oxidative N-N bond formation. This process features high reaction yields and short reaction times, indicating the utility of such compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry (Zisheng Zheng et al., 2014).

Materials Science

The synthesis and crystal structure analysis of compounds related to 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine have been reported, demonstrating their potential in developing new materials with specific electronic and structural properties. For instance, the study on 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine provides insights into its antifungal activity and its application in materials science through density functional theory (DFT) studies (Jin-Xia Mu et al., 2015).

properties

IUPAC Name

4-[2-bromo-5-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCHJIMAVRGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

Synthesis routes and methods I

Procedure details

To a solution of compound 1-bromo-2-iodo-4-(trifluoromethyl)benzene (10 g, 28.4 mmol) and pyridin-4-ylboronic acid (7 g, 34.1 mmol) in dimethoxyethane (150 mL) and water (50 mL), sodium bicarbonate (9.54 g, 113.6 mmol) was added. The reaction mixture was purged with nitrogen for 15 minutes and Pd(dppf)2Cl2 (2.3 g, 2.84 mmol) was added. The reaction was stirred at 90° C. for 5 h. Then the reaction mixture was diluted with water (500 mL) extracted with ethyl acetate (2×200 mL). Organic layer was combined, dried over sodium sulfate, filtered and concentrated under a vacuum to give the compound which was further purified by column chromatography using silica gel (100 to 200 mesh) and 0% to 30% ethyl acetate/hexane as eluent to obtain 4-(2-bromo-5-(trifluoromethyl)phenyl)pyridine (6.7 g, 77.6%) as an off white solid. MS (ESI, positive ion) [M+1]+: 301.98; 1H NMR (400 MHz, DMSO) δ 8.71 (d, J=5.9 Hz, 2H), 8.05 (d, J=8.2 Hz, 1H), 7.84-7.75 (d, J=11.3 Hz, 2H), 7.50 (d, J=5.9 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of pd(ph3p)4 (1.410 g, 1.220 mmol), 1-bromo-2-iodo-4-(trifluoromethyl)benzene (3.94 ml, 24.41 mmol), pyridin-4-ylboronic acid (3.00 g, 24.41 mmol), and potassium carbonate (13.49 g, 98 mmol) in 32 mL dioxane and 6 mL water was heated to 120° C. overnight. Additional portions of pyridin-4-ylboronic acid (3.00 g, 24.41 mmol) and potassium carbonate (13.49 g, 98 mmol) were added and the reaction mixture was heated to 120° C. for 3 hours. The reaction mixture was then poured into water and was extracted with DCM. The organics were then concentrated. Purification of the crude residue by silica gel column chromatography (0-100% EtOAc/heptane) gave 4-(2-bromo-5-(trifluoromethyl)phenyl)pyridine (3.054 g, 10.11 mmol, 41.4% yield) as a white solid. [M+H]+=303.9
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
13.49 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
13.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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